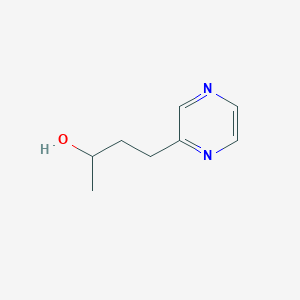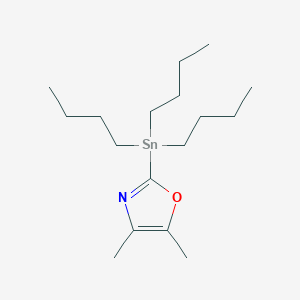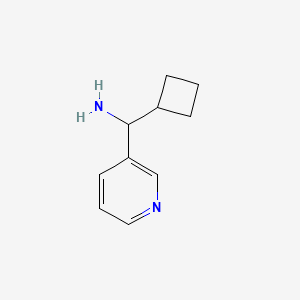
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known by its linear formula CH₃CH₂CH₂SO₂Cl, is a chemical compound with the CAS number 10147-36-1 . It belongs to the class of sulfonyl chlorides, which are versatile reagents in organic synthesis.
Vorbereitungsmethoden
a. Synthetic Routes
The synthesis of 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reaction of 3-hydroxypropane-1-sulfonyl chloride with 2-methylcyclohexanol. The hydroxyl group of the alcohol reacts with the sulfonyl chloride, resulting in the formation of the desired compound.
b. Reaction Conditions
The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). Acidic conditions facilitate the reaction, and the addition of a base (such as triethylamine) helps neutralize the hydrogen chloride byproduct.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above serves as the basis for large-scale manufacturing.
Analyse Chemischer Reaktionen
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.
Common Reagents: Nucleophiles (e.g., amines), Lewis acids (e.g., AlCl₃), and bases (e.g., triethylamine) are commonly used in reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride finds applications in:
Organic Synthesis: It serves as a versatile intermediate for the preparation of other compounds.
Medicinal Chemistry: Researchers use it to synthesize bioactive molecules and pharmaceuticals.
Agrochemicals: It plays a role in the development of pesticides and herbicides.
Wirkmechanismus
The compound’s mechanism of action depends on the specific context. It may act as a reactive intermediate, participate in covalent bonding, or modify biological macromolecules. Further studies are needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific substituents, similar sulfonyl chlorides include p-toluenesulfonyl chloride and methanesulfonyl chloride.
Eigenschaften
Molekularformel |
C10H19ClO3S |
|---|---|
Molekulargewicht |
254.77 g/mol |
IUPAC-Name |
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
LQGJQLNRFXQAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)




![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)

![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)



